N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a dichlorophenyl group, a quinazolinyl moiety, and a sulfanylacetamide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Quinazolinyl Moiety: The quinazolinyl group can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.
Formation of the Sulfanylacetamide Linkage: The final step involves the coupling of the quinazolinyl intermediate with a dichlorophenylthioacetamide derivative under mild conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazolinyl moiety to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinyl derivatives, tetrahydroquinazolinyl derivatives.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, coatings, and chemical sensors.
Mechanism of Action
The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE: Unique due to its specific combination of functional groups and structural features.
N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]PROPIONAMIDE: Similar structure but with a propionamide linkage instead of acetamide.
N~1~-(2,4-DICHLOROPHENYL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]BUTYRAMIDE: Similar structure but with a butyramide linkage instead of acetamide.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group, a quinazolinyl moiety, and a sulfanylacetamide linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-9-5-6-13(11(18)7-9)19-14(22)8-24-16-20-12-4-2-1-3-10(12)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYMJGSPTSYCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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